molecular formula C14H17NO5 B11814873 1,2-Piperidinedicarboxylic acid, 4-hydroxy-, 1-(phenylmethyl) ester,(2S-cis)-

1,2-Piperidinedicarboxylic acid, 4-hydroxy-, 1-(phenylmethyl) ester,(2S-cis)-

Cat. No.: B11814873
M. Wt: 279.29 g/mol
InChI Key: FTYFCFPNHFHPBH-KIYNQFGBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C14H17NO5

Molecular Weight

279.29 g/mol

IUPAC Name

(2S)-4-hydroxy-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid

InChI

InChI=1S/C14H17NO5/c16-11-6-7-15(12(8-11)13(17)18)14(19)20-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2,(H,17,18)/t11?,12-/m0/s1

InChI Key

FTYFCFPNHFHPBH-KIYNQFGBSA-N

Isomeric SMILES

C1CN([C@@H](CC1O)C(=O)O)C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CN(C(CC1O)C(=O)O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Piperidinedicarboxylic acid, 4-hydroxy-, 1-(phenylmethyl) ester, (2S-cis)- typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Carboxylic Acid Groups: Carboxylic acid groups are introduced through carboxylation reactions.

    Hydroxylation: The hydroxyl group is added via hydroxylation reactions.

    Esterification: The phenylmethyl ester is formed through an esterification reaction involving phenylmethanol and the carboxylic acid groups.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

    Batch Reactors: Used for controlled synthesis with precise temperature and pressure conditions.

    Continuous Flow Reactors: Employed for large-scale production to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Benzyl Ester (Cbz Group) Hydrolysis

The Cbz group is cleaved under hydrogenolytic conditions (H₂, Pd/C) or via acidolysis (e.g., HBr in acetic acid), yielding the free amine. This is critical in peptide synthesis for deprotection .
Example reaction:

Cbz-protected amineH2/Pd-CAmine+Benzyl alcohol\text{Cbz-protected amine} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Amine} + \text{Benzyl alcohol}

Methyl Ester Hydrolysis

The methyl ester undergoes saponification (NaOH/EtOH) or acid-catalyzed hydrolysis (HCl/H₂O) to form the carboxylic acid. Basic conditions are more effective due to the ester’s stability under mild acids .
Typical conditions:

  • Basic: 1M NaOH, reflux, 4–6 hours.

  • Acidic: 6M HCl, 80°C, 12 hours.

Deprotection of the Cbz Group

Hydrogenolysis (H₂/Pd-C) selectively removes the benzyl group without affecting other esters or the hydroxyl group. This reaction is widely used in peptide synthesis to expose the amine for further coupling .

Data Table: Deprotection Conditions

ReagentConditionsProductYieldSource
H₂ (1 atm), Pd/CEtOH, RT, 2hFree amine>90%
HBr/AcOH0°C, 30minAmine hydrobromide85%

Acylation of the Hydroxyl Group

The 4-hydroxyl group is acylated using activated esters (e.g., pentafluorophenyl esters) or acyl chlorides. The patent demonstrates acylation with Fmoc-tryptophan symmetrical anhydride using DMAP catalysis.

Example reaction:

4-OH+Ac2ODMAP4-OAc+AcOH\text{4-OH} + \text{Ac}_2\text{O} \xrightarrow{\text{DMAP}} \text{4-OAc} + \text{AcOH}

Key conditions:

  • Reagent: Acetic anhydride, DMAP.

  • Solvent: DMF or THF.

  • Time: 1–2 hours at RT.

Oxidation Reactions

The hydroxyl group is oxidized to a ketone using Dess-Martin periodinane or PCC. Steric hindrance from the piperidine ring may necessitate stronger oxidants.

Data Table: Oxidation Outcomes

Oxidizing AgentSolventProductNotes
Dess-MartinCH₂Cl₂4-KetoneMild, high efficiency
PCCDMFPartial oxidationLower yield

Transesterification Reactions

The methyl ester undergoes transesterification with alcohols (e.g., ethanol) under acid catalysis (H₂SO₄) to form alternative esters .

Example:

COOCH3+EtOHH+COOEt+CH3OH\text{COOCH}_3 + \text{EtOH} \xrightarrow{\text{H}^+} \text{COOEt} + \text{CH}_3\text{OH}

Optimized conditions:

  • Catalyst: 0.1 eq. H₂SO₄.

  • Temperature: 60°C, 8 hours.

Ring Functionalization

The piperidine nitrogen, once deprotected, participates in alkylation or acylation. For example, reductive amination with aldehydes forms secondary amines .

Case Study (Patent ):

  • Reaction: Deprotected amine + aldehyde → Schiff base → reduced to amine.

  • Conditions: NaBH₃CN, MeOH, RT.

Stability and Side Reactions

  • Acid Sensitivity: The Cbz group resists mild acids but cleaves in strong acids (e.g., TFA) .

  • Base Sensitivity: The methyl ester hydrolyzes slowly in aqueous bases (pH > 10).

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of derivatives of piperidine compounds in anticancer therapy. For instance, research conducted by Aziz-ur-Rehman et al. synthesized new propanamide derivatives with piperidine moieties and evaluated their anticancer properties. The findings suggest that compounds containing piperidine structures exhibit significant cytotoxic effects against various cancer cell lines, indicating their potential as therapeutic agents in oncology .

Neurological Disorders

Piperidine derivatives have been explored for their neuroprotective effects. The compound's structural characteristics allow it to interact with neurotransmitter systems, making it a candidate for treating conditions such as Alzheimer's disease and schizophrenia. Studies have shown that modifications to the piperidine structure can enhance binding affinity to specific receptors involved in these disorders.

Synthesis of Complex Molecules

The ability of 1,2-piperidinedicarboxylic acid derivatives to act as intermediates in organic synthesis is noteworthy. They can be utilized in the synthesis of various biologically active compounds, including those with antimicrobial and anti-inflammatory properties. The versatility of the piperidine ring allows chemists to modify it further to create a wide range of derivatives tailored for specific biological activities.

Chiral Auxiliary

The compound serves as a chiral auxiliary in asymmetric synthesis. Its use has been documented in the preparation of enantiomerically enriched compounds, which are crucial in pharmaceutical development where the chirality of a drug can significantly affect its efficacy and safety.

Data Table: Applications Overview

Application AreaSpecific Use CaseReference
Anticancer AgentsSynthesis of propanamide derivatives
Neurological TreatmentsPotential neuroprotective effects
Organic SynthesisIntermediate for biologically active compounds
Chiral AuxiliaryAsymmetric synthesis

Case Study 1: Anticancer Activity

In a study published in the Tropical Journal of Pharmaceutical Research, researchers synthesized a series of piperidine derivatives and evaluated their anticancer activity against several cell lines. The results indicated that certain modifications led to enhanced cytotoxicity, suggesting that further exploration could yield promising therapeutic candidates for cancer treatment .

Case Study 2: Neurological Applications

A research article highlighted the use of piperidine derivatives in developing drugs targeting neurodegenerative diseases. The study focused on the interaction between these compounds and neurotransmitter receptors, revealing potential pathways for therapeutic intervention in conditions like Alzheimer’s disease .

Mechanism of Action

The mechanism of action of 1,2-Piperidinedicarboxylic acid, 4-hydroxy-, 1-(phenylmethyl) ester, (2S-cis)- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: May include enzymes, receptors, or other proteins.

    Pathways Involved: The compound may modulate biochemical pathways related to inflammation, pain, or other physiological processes.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : (2S-cis)-1,2-Piperidinedicarboxylic acid, 4-hydroxy-, 1-(phenylmethyl) ester
  • CAS Number : 70614-56-1
  • Molecular Formula: C₁₄H₁₇NO₅
  • Molar Mass : 279.29 g/mol
  • Key Features :
    • A piperidine ring substituted with hydroxyl (-OH) at position 4.
    • Two ester groups: a benzyl (phenylmethyl) ester at position 1 and a carboxylic acid at position 2.
    • Stereochemistry: (2S,4R) or (2S-cis), critical for molecular interactions .

Physical Properties :

  • Density : 1.361 g/cm³ (predicted)
  • Boiling Point : 495.6°C (predicted)
  • pKa : 3.83 ± 0.40 (acidic due to hydroxyl and carboxylic acid groups) .
  • Storage : Requires refrigeration (2–8°C) for stability .

Comparison with Structurally Similar Compounds

(2S,5S)-5-Hydroxy-1,2-Piperidinedicarboxylic Acid 2-Methyl 1-Benzyl Ester

  • CAS Number : 117836-26-7
  • Molecular Formula: C₁₅H₁₉NO₅
  • Molar Mass : 293.32 g/mol
  • Key Differences :
    • Hydroxyl group at position 5 instead of 4.
    • Methyl ester at position 2 (vs. carboxylic acid in the target compound).
    • Stereochemistry: (2S,5S) .
  • Implications :
    • Altered hydrogen-bonding capacity due to hydroxyl position.
    • Methyl ester reduces polarity compared to the carboxylic acid group.

(2S,4S)-1-tert-Butyl 2-Methyl-4-Hydroxypiperidine-1,2-Dicarboxylate

  • CAS Number : 1253790-89-4
  • Molecular Formula: C₁₂H₂₁NO₅
  • Molar Mass : 259.3 g/mol
  • Key Differences :
    • tert-Butyl ester at position 1 (bulkier than benzyl).
    • Methyl ester at position 2.
    • Stereochemistry: (2S,4S) .
  • Implications :
    • Increased steric hindrance from tert-butyl group may limit reactivity.
    • Lower molar mass suggests simpler derivatization pathways.

(2R)-1,2-Piperidinedicarboxylic Acid 2-Methyl 1-(Phenylmethyl) Ester

  • CAS Number : 60369-19-9
  • Molecular Formula: C₁₅H₁₉NO₄
  • Molar Mass : 277.32 g/mol
  • Key Differences: No hydroxyl group. Methyl ester at position 2. Stereochemistry: (2R) .
  • Implications :
    • Lack of hydroxyl group eliminates hydrogen-bonding interactions.
    • R-configuration may result in distinct chiral recognition properties.

1,2-Piperidinedicarboxylic Acid, 5-Hydroxy-, 2-Methyl 1-(Phenylmethyl) Ester

  • CAS Number : 72180-34-8
  • Molecular Formula: C₁₅H₁₉NO₅
  • Molar Mass : 293.32 g/mol
  • Key Differences :
    • Hydroxyl group at position 5.
    • Methyl ester at position 2.

Biological Activity

1,2-Piperidinedicarboxylic acid, 4-hydroxy-, 1-(phenylmethyl) ester, (2S-cis)- is a compound with significant biological implications. Its molecular formula is C14H17NO5C_{14}H_{17}NO_5 and it has a molar mass of approximately 279.29 g/mol . This compound is of interest due to its potential pharmacological activities and applications in medicinal chemistry.

The compound's structure features a piperidine ring with two carboxylic acid groups and a phenylmethyl ester. The stereochemistry at the piperidine ring contributes to its biological activity.

Molecular Structure

  • IUPAC Name : 1,2-Piperidinedicarboxylic acid, 4-hydroxy-, 1-(phenylmethyl) ester, (2S-cis)-
  • CAS Registry Number : 95798-23-5
  • SMILES Notation : O=C(OCC=1C=CC=CC1)N2CCC(O)CC2

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. Notably, it has been studied for its effects on glutamate receptors, which are crucial for synaptic transmission in the central nervous system .

Pharmacological Studies

Research has indicated that derivatives of piperidine compounds exhibit a range of pharmacological activities:

  • Neuroprotective Effects : Some studies suggest that piperidine derivatives can protect neurons from excitotoxicity mediated by glutamate receptors, potentially offering therapeutic avenues for neurodegenerative diseases.
  • Antimicrobial Properties : Certain piperidine derivatives have shown promise as antimicrobial agents against various pathogens .

Neuroprotective Role

A study published in the Journal of Medicinal Chemistry examined the neuroprotective effects of piperidine derivatives on neuronal cell lines exposed to glutamate-induced toxicity. The findings indicated that these compounds could significantly reduce cell death and promote cell survival through modulation of glutamate receptor activity .

Antimicrobial Activity

In another investigation, the antimicrobial efficacy of piperidine derivatives was evaluated against common bacterial strains. The results demonstrated that certain derivatives exhibited notable antibacterial activity, suggesting potential applications in treating infections caused by resistant strains .

Data Table: Biological Activities of Piperidine Derivatives

Activity TypeCompound NameObserved EffectReference
Neuroprotective1,2-Piperidinedicarboxylic acid derivativeReduced excitotoxicity
AntimicrobialPiperidine derivativeInhibition of bacterial growth
Enzyme InhibitionVarious piperidine derivativesModulation of metabolic enzymes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.